2-Chloro-5-nitrobenzotrifluoride
Overview
Description
2-Chloro-5-nitrobenzotrifluoride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structures have been studied extensively. These compounds are often used as intermediates in the synthesis of fine chemicals and pharmaceuticals due to their reactive nitro and halogen groups .
Synthesis Analysis
The synthesis of related compounds, such as 5-fluoro-2-nitrobenzotrifluoride, has been achieved using a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . The synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid, which shares a similar structure to 2-Chloro-5-nitrobenzotrifluoride, has been performed using a crystal engineering approach . These methods highlight the importance of controlled reaction conditions and the potential for efficient synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . Similarly, the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These analyses are crucial for understanding the geometry and electronic structure of such compounds.
Chemical Reactions Analysis
The reactivity of these compounds is significant in the synthesis of various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the preparation of substituted nitrogenous heterocycles . The presence of nitro and halogen groups in these compounds facilitates a range of chemical transformations, which are essential for the development of new pharmaceuticals and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, thermal behavior, and magnetic properties, have been studied. The solubilities of 5-chloro-2-nitrobenzoates of rare earth elements were determined, and their thermal decomposition was analyzed . The magnetic, spectrochemical, and thermal properties of 2-chloro-5-nitrobenzoates of Co(II), Ni(II), and Cu(II) were also investigated, providing insights into their stability and reactivity . These properties are essential for the practical application and handling of these compounds in various industrial processes.
Scientific Research Applications
Continuous-Flow Synthesis
2-Chloro-5-nitrobenzotrifluoride has been synthesized in a continuous-flow millireactor system. This method offers enhanced mass and heat transfer rates, leading to better control over impurities and higher process efficiency compared to traditional batch reactors. It showcases the potential for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes (Chen et al., 2020).
Physicochemical Properties of Metal Complexes
The physicochemical properties of 2-Chloro-5-nitrobenzoates, particularly when combined with metals like Co(II), Ni(II), and Cu(II), have been explored. These complexes are known for their distinct colors depending on the metal and have been studied for their magnetic, spectrochemical, and thermal properties. Their thermal stability is noteworthy but requires careful handling due to explosive decomposition above certain temperatures (Ferenc et al., 2006).
Spectroscopic and Docking Studies
Spectroscopic studies, including vibrational and electronic properties assessments, have been conducted on 2-Chloro-5-nitrobenzophenone derivatives. These studies delve into the structure, charge distribution, and chemical reactivity of the molecule, offering insights into its stability and potential applications in various fields like material science and pharmacology (Arulaabaranam et al., 2022).
Cytotoxic Properties and Crystal Structures
Certain derivatives, like the (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) complex, have been characterized for their crystal structure and cytotoxic properties. These studies provide a foundation for understanding the interactions of such compounds with biological systems and their potential therapeutic applications (Wang & Shi, 2011).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQROXDLWVGFPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061130 | |
Record name | 2-Chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzotrifluoride | |
CAS RN |
777-37-7 | |
Record name | 2-Chloro-5-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 777-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-α,α,α-trifluoro-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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